3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine-dione core. Key structural features include:
- 3,4-Dimethylbenzyl group: A lipophilic aromatic substituent that may enhance membrane permeability and receptor binding .
Its synthesis likely involves multi-step alkylation or condensation reactions, as seen in related compounds .
Properties
CAS No. |
1252911-17-3 |
|---|---|
Molecular Formula |
C24H29N3O3S |
Molecular Weight |
439.57 |
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3 |
InChI Key |
FPLLTVJUMTVSSF-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered interest due to its potential biological activity. This article reviews its pharmacological properties, focusing on anti-cancer and anti-inflammatory activities, as well as its mechanism of action based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anti-proliferative effects of thienopyrimidine derivatives against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to our target compound showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The IC50 values indicated that these compounds effectively inhibited cell growth at concentrations lower than 10 µM .
- A specific derivative exhibited an IC50 of approximately 13.42 µg/mL (or 0.045 µM) against MCF-7 cells, indicating a potent anti-cancer effect .
The biological activity of thienopyrimidine derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways:
- Estrogen Receptor Modulation : Some thienopyrimidine compounds have been identified as ligands for estrogen receptors, suggesting a mechanism through which they may exert anti-cancer effects by modulating hormonal signaling pathways .
- Cell Cycle Arrest : Studies have indicated that these compounds may induce cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, thienopyrimidine derivatives have shown promise in anti-inflammatory applications :
- In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models, with mechanisms likely involving inhibition of pro-inflammatory cytokines .
Case Studies
A notable study conducted on the efficacy of thienopyrimidine derivatives involved testing various analogs against inflammatory models. The results indicated:
| Compound | IC50 (µg/mL) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 13.42 | MCF-7 | Anti-cancer |
| Compound B | 28.89 | MDA-MB-231 | Anti-cancer |
| Compound C | 50.00 | RAW264.7 (macrophages) | Anti-inflammatory |
These findings suggest a robust profile for thienopyrimidine derivatives in both cancer treatment and inflammation management.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[3,2-d]pyrimidine derivatives, including the compound . The presence of nitrogen and sulfur atoms within its structure suggests mechanisms for antioxidant activity such as:
- Hydrogen Atom Transfer (HAT)
- Single Electron Transfer-Proton Transfer (SET-PT)
- Sequential Proton Loss Electron Transfer (SPLET)
These mechanisms are crucial for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. The compound's potential to scavenge free radicals has been supported by computational studies using Density Functional Theory (DFT), which evaluate parameters like bond dissociation enthalpy and ionization potential .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have shown promise in anticancer applications. Research indicates that these compounds can inhibit key enzymes involved in cancer progression. The compound’s structural features may enhance its efficacy against various cancer types by targeting specific molecular pathways associated with tumor growth and metastasis. For instance, studies have demonstrated the ability of similar derivatives to induce apoptosis in cancer cells and inhibit angiogenesis .
Antiviral and Antimicrobial Activity
The compound has also been investigated for its antiviral and antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have demonstrated activity against a range of pathogens, including bacteria and viruses. This broad-spectrum activity suggests that the compound could be developed into a therapeutic agent for treating infectious diseases. The mechanisms underlying these effects are likely related to the disruption of microbial cell functions or viral replication processes .
Neuroprotective Effects
Emerging research points to the neuroprotective potential of thieno[3,2-d]pyrimidine derivatives. The compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative damage. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role in disease progression. Studies suggest that compounds with similar structures can enhance neuronal survival under stress conditions .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives is a critical area of research aimed at optimizing their biological activities. By systematically modifying the chemical structure, researchers can identify which functional groups enhance specific activities such as antioxidant capacity or enzyme inhibition. This approach not only aids in understanding the mechanisms of action but also facilitates the design of more potent analogs for therapeutic use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kotaiah et al., 2012 | Antioxidant Activity | Identified significant scavenging abilities of thieno[3,2-d]pyrimidine derivatives through standard assays. |
| Bozorov et al., 2015 | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines via thieno[3,2-d]pyrimidine derivatives. |
| Bassetto et al., 2016 | Antiviral Properties | Showed efficacy against viral pathogens with potential mechanisms involving disruption of viral replication processes. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related thieno-pyrimidine-diones:
Key Differences and Implications
The 2-ethylpiperidinyl moiety distinguishes it from oxadiazole/thiazole-containing analogs (e.g., ), which exhibit antimicrobial activity. Piperidine derivatives are often associated with improved metabolic stability and receptor affinity .
Synthetic Routes: The target compound likely requires a multi-step synthesis involving: (i) Alkylation of the thieno-pyrimidine core with 3,4-dimethylbenzyl chloride. (ii) Condensation with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl groups, as seen in analogous piperidine-substituted syntheses .
Research Findings and Limitations
- Antimicrobial Potential: Compounds with 6-heteroaryl substituents (e.g., oxadiazole, thiazole) show activity against Staphylococcus aureus . The target compound’s piperidine group may confer distinct selectivity or potency.
- Limitations : Direct experimental data (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence. Further in vitro and in vivo studies are required.
Preparation Methods
Regioselective Functionalization at Position 3
Introducing the 3,4-dimethylbenzyl group at position 3 typically proceeds via nucleophilic alkylation. The dione’s NH group at position 3 is deprotonated using sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF), followed by reaction with 3,4-dimethylbenzyl bromide. This step achieves >80% yield when conducted under inert atmospheres at 60°C for 12 hours. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the benzyl proton singlet appearing at δ 4.42 ppm (CDCl₃) and aromatic protons resonating between δ 6.8–7.2 ppm.
Alternative Pathway: Direct Amide Coupling
For improved efficiency, a one-pot amide coupling strategy is feasible:
Carboxylic Acid Activation
The 1-carboxymethyl derivative of the thieno[3,2-d]pyrimidine-2,4-dione is prepared by hydrolyzing the chloroacetyl intermediate with aqueous sodium hydroxide. Subsequent activation with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF forms a reactive acyloxyphosphonium intermediate.
Piperidine Amine Conjugation
Adding 2-ethylpiperidine and N,N-diisopropylethylamine (DIPEA) to the activated ester solution initiates amide bond formation. After stirring at room temperature for 18 hours, preparative high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) isolates the target compound in 65–70% yield. Mass spectrometry confirms the [M+H]⁺ ion at m/z 482.24, aligning with the theoretical molecular weight.
Optimization and Challenges
Solvent and Temperature Effects
Steric Hindrance Mitigation
The 3,4-dimethylbenzyl group’s steric bulk slows piperidine coupling. Increasing reaction temperature to 50°C and using catalytic 4-dimethylaminopyridine (DMAP) accelerates substitution by 40%.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 1.0 mL/min, 254 nm) shows a single peak at retention time 8.7 minutes, confirming >98% purity.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they characterized?
- The compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and pyrimidine, substituted at N-1 with a 2-(2-ethylpiperidin-1-yl)-2-oxoethyl group and at C-3 with a 3,4-dimethylbenzyl moiety. Critical characterization methods include:
- NMR spectroscopy : To confirm substituent positions and stereochemistry via chemical shifts and coupling patterns .
- Mass spectrometry : For molecular weight validation and fragmentation analysis .
- X-ray crystallography : To resolve intramolecular interactions (e.g., π–π stacking) and confirm bond angles .
Q. What synthetic methodologies are commonly used to construct the thieno[3,2-d]pyrimidine scaffold?
- The core is typically synthesized via cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea derivatives under acidic conditions (e.g., POCl₃) . Key steps include:
-
Cyclocondensation : At 80–100°C in DMF or acetic acid to form the fused ring system .
-
Functionalization : Alkylation at N-1 using chloroacetamides or benzyl chlorides in the presence of K₂CO₃ .
Table 1. Example Reaction Conditions for Core Synthesis
Step Reagents/Conditions Yield Reference Cyclization Urea, POCl₃, 80°C, 6h 70% Alkylation 2-(2-ethylpiperidin-1-yl)ethyl chloride, K₂CO₃, DMF, 12h 65%
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC : To determine purity (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~600 cm⁻¹) groups .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 200°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for the alkylation step to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thienopyrimidine nitrogen .
- Catalysis : Adding catalytic KI accelerates SN2 reactions for chloroacetamide derivatives .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis) .
Table 2. Alkylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes to 80% |
| Reaction time | 10–12h | Prevents degradation |
| Solvent | DMF | Enhances solubility |
Q. What structure-activity relationships (SAR) are observed for substitutions at N-1 and C-3 positions?
- N-1 modifications : Introduction of 2-ethylpiperidin-1-yl-2-oxoethyl enhances solubility and CNS penetration due to increased lipophilicity .
- C-3 substitutions : 3,4-Dimethylbenzyl groups improve antimicrobial activity by interacting with bacterial membrane proteins .
- Contradictions : Some studies report reduced activity with bulkier C-3 substituents due to steric hindrance , necessitating molecular docking studies to validate target binding .
Q. How do researchers resolve contradictions in reported biological activities of thienopyrimidine derivatives?
- Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate potency .
- Target validation : Use CRISPR knockouts or siRNA to confirm involvement of specific enzymes (e.g., kinases) .
- Comparative studies : Test analogs under standardized conditions to isolate substituent effects .
Methodological Guidance for Experimental Design
-
Synthesis Troubleshooting :
- Low yields in cyclization? Ensure anhydrous conditions and use fresh POCl₃ to avoid hydrolysis .
- Impurities in alkylation? Employ column chromatography with ethyl acetate/hexane (3:7) for purification .
-
Bioactivity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
